molecular formula C20H22N4O4 B14954777 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide

2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide

Cat. No.: B14954777
M. Wt: 382.4 g/mol
InChI Key: CSLRCAKHKLKGLO-UHFFFAOYSA-N
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Description

2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with methoxy and methyl substituents, and a pyridyl ethyl acetamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions. The methoxy and methyl substituents are introduced via methylation and methoxylation reactions using appropriate reagents such as methyl iodide and dimethyl sulfate.

The pyridyl ethyl acetamide side chain is then attached through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone intermediate with 2-(4-pyridyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The methoxy and methyl substituents, along with the pyridyl ethyl acetamide side chain, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
  • 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD)

Uniqueness

2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C20H22N4O4/c1-13-23-16-11-18(28-3)17(27-2)10-15(16)20(26)24(13)12-19(25)22-9-6-14-4-7-21-8-5-14/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,22,25)

InChI Key

CSLRCAKHKLKGLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCC3=CC=NC=C3)OC)OC

Origin of Product

United States

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